molecular formula C4H12ClNO2 B3058656 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride CAS No. 90792-82-8

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride

Cat. No.: B3058656
CAS No.: 90792-82-8
M. Wt: 141.6 g/mol
InChI Key: BAUFQQWPODDQLO-UHFFFAOYSA-N
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Description

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an aminooxy group, making it a valuable reagent in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride typically involves the reaction of 2-methylpropan-2-ol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired aminooxy compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often occur under mild conditions with reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oximes and hydroxylamines.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal chemistry.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with aminooxy functionalities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is highly specific and occurs under mild conditions, making it useful for modifying biomolecules without affecting their native structures. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable oxime linkage.

Comparison with Similar Compounds

    Aminooxyacetic acid: Similar in structure but contains an acetic acid moiety instead of a methylpropanol group.

    1-Aminooxy-3-aminopropane: Another aminooxy compound with a different carbon chain length.

Uniqueness: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the methylpropanol backbone. This combination makes it particularly useful in applications requiring selective modification of biomolecules or organic synthesis under mild conditions.

Properties

IUPAC Name

1-aminooxy-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-4(2,6)3-7-5;/h6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFQQWPODDQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630876
Record name 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90792-82-8
Record name 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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